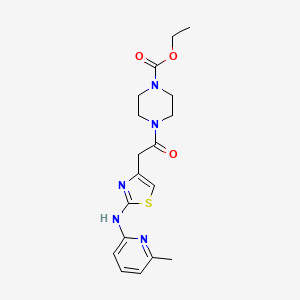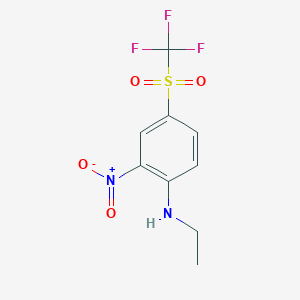![molecular formula C12H12N2 B2818737 3-[4-(2-Cyanoethyl)phenyl]propanenitrile CAS No. 15201-41-9](/img/structure/B2818737.png)
3-[4-(2-Cyanoethyl)phenyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-Cyanoethyl)phenyl]propanenitrile is a chemical compound with the CAS Number: 15201-41-9 . It has a molecular weight of 184.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C12H12N2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8H,1-4H2 . This indicates the compound consists of 12 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique
Molecular Structure Analysis : The compound 3-{4-(2-bromo-4-nitrophenylazo)phenylamino}propanenitrile, which is closely related to the requested compound, exhibits characteristic features of azobenzene derivatives, including twisted rings in relation to the azo group plane, as studied by Główka and Olubek (1994) (Główka & Olubek, 1994).
Surface Chemistry : Luo et al. (2011) examined the adsorption of 3-phenyl-propynenitrile (PPN) on Cu(111), forming hexagonal networks and pinwheel-shaped structures through intermolecular interactions. This study offers insights into surface chemistry and molecular interactions (Luo et al., 2011).
Synthetic Chemistry : Sedlák et al. (2005) explored the synthesis of new substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones from substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas, demonstrating the compound's utility in creating new chemical structures (Sedlák et al., 2005).
Crystallography and Molecular Geometry : The study of similar compounds like 3-Cyano-4-(4-cyanophenyl)-1,1-diphenyl-2-aza-1,3-butadiene by Angelova et al. (1993) provides insights into crystal structures and molecular geometries, which are crucial for understanding the chemical and physical properties of these compounds (Angelova et al., 1993).
Antimicrobial Activities : Behbehani et al. (2011) researched the antimicrobial activities of 2-arylhydrazononitriles, showcasing their potential in developing new antimicrobial agents (Behbehani et al., 2011).
Corrosion Inhibition : Fouda et al. (2015) investigated the inhibition of corrosion of tin in sodium chloride solutions using derivatives of propaneitrile, including 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles, demonstrating the potential applications of these compounds in materials science (Fouda et al., 2015).
Density Functional Theory (DFT) Studies : Wei and Tang (2009) conducted a DFT study on the mechanisms of stereoselective C2-vinylation of 1-substituted imidazoles with 3-phenyl-2-propynenitrile. Their research contributes to the understanding of reaction mechanisms at the molecular level (Wei & Tang, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Propriétés
IUPAC Name |
3-[4-(2-cyanoethyl)phenyl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYOMOGCDQXSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
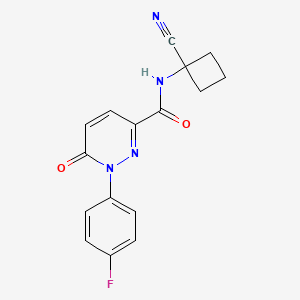
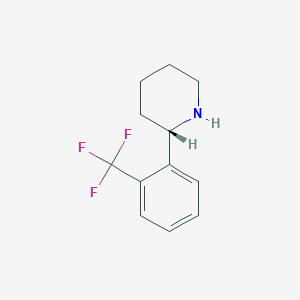
![5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2818659.png)

![2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2818665.png)
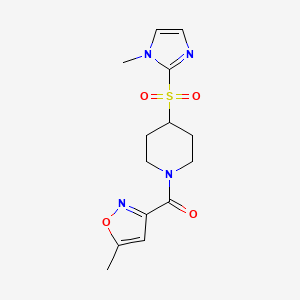
![3-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2818668.png)
![3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B2818669.png)
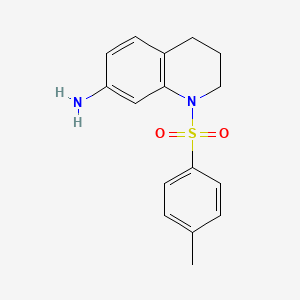
![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B2818672.png)

![N'-(6-amino-5-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzenecarbohydrazide](/img/structure/B2818674.png)
